Class-Level ACAT Inhibitory Activity Inferior from Patent Generic Teaching
Patent WO1996026925A1 discloses that arylthioacetamide derivatives generally inhibit ACAT, but no specific IC50 value is reported for the exact compound 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide. The patent provides extensive structure-activity relationship (SAR) guidance indicating that the 4-fluorophenylthio Ar group combined with bulky, heteroatom-containing R2/R3 substituents is a preferred embodiment for ACAT inhibition, distinguishing it from simpler alkyl- or unsubstituted phenylthio analogs [1]. However, the absence of discrete numerical data for this compound precludes a direct quantitative comparison.
| Evidence Dimension | ACAT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not individually reported in accessible primary data sources as of April 2026 |
| Comparator Or Baseline | General class of arylthioacetamides exemplified in WO1996026925A1 (no individual comparator identified with available quantitative data) |
| Quantified Difference | Not available |
| Conditions | In vitro ACAT enzyme assay (unspecified in patent for this specific compound) |
Why This Matters
For ACAT-targeted projects, this compound's structural features align with the patent's preferred embodiments, but exact potency must be independently verified before procurement for screening cascades.
- [1] Ishikawa K, Hayama T, Kamei T, Nagata Y. Arylthioacetamide derivatives. PCT International Publication Number WO1996026925A1, published 6 September 1996. Assignee: Banyu Pharmaceutical Co., Ltd. View Source
